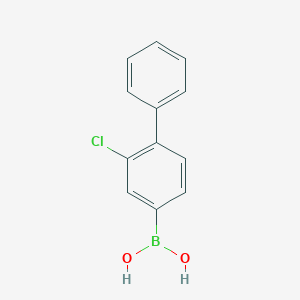

3-Chloro-4-phenylbenzeneboronic acid

Description

Properties

IUPAC Name |

(3-chloro-4-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSVAFMGMDUPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Coupling of 3-Chlorophenylboronic Acid with Bromobenzene Derivatives

In a representative procedure, 3-chlorophenylboronic acid reacts with 4-bromophenyl derivatives under Pd-PEPPSI-CMP catalysis (0.5 mol%) in methanol at 80°C for 12 hours. Potassium carbonate (2.0 equiv) facilitates deprotonation, achieving a 96% yield of the biphenyl intermediate. Critical parameters include:

-

Catalyst loading : ≤0.5 mol% Pd ensures cost-effectiveness while minimizing metal contamination.

-

Temperature : Reactions below 100°C prevent deboronation side reactions.

-

Solvent : Methanol enhances solubility of inorganic bases without hydrolyzing boronic acids.

Post-coupling, the intermediate undergoes Miyaura borylation to install the boronic acid group.

Diazotization-Boronation Sequence for Direct Boronic Acid Installation

This two-step approach converts aromatic amines to boronic acids via diazonium intermediates, bypassing the need for pre-functionalized halides.

Synthesis of 3-Chloro-4-phenylaniline Precursor

3-Chloro-4-phenylnitrobenzene undergoes hydrogenation using 1% Pt/C at 0.5–5.0 MPa H₂ and 50–100°C. Optimal conditions (0.8 MPa, 80°C, 5 hours) yield 96% pure aniline. The nitro-to-amine reduction exhibits first-order kinetics with respect to hydrogen pressure.

Diazonium Salt Formation and Boronation

The aniline precursor reacts with HCl and NaNO₂ in methanol at ≤20°C to form the diazonium salt. Subsequent treatment with a boron source (e.g., bis(pinacolato)diboron) at 20–30°C for 3 hours affords the boronic acid. Key process considerations:

-

pH control : Maintaining pH 2–3 during diazotization prevents diazo compound decomposition.

-

Extraction : Toluene efficiently isolates the organic phase, achieving 79% yield with ≥99% purity.

Miyaura Borylation of Halogenated Biphenyls

Direct conversion of aryl halides to boronic acids via palladium-catalyzed borylation offers a streamlined route to the target compound.

Reaction of 3-Chloro-4-bromobiphenyl with Bis(pinacolato)diboron

Using Pd(dppf)Cl₂ (2 mol%) and KOAc (3.0 equiv) in dioxane at 80°C, the bromide undergoes borylation in 8 hours. Hydrolysis of the boronic ester with HCl yields the final product. Challenges include:

-

Halogen reactivity : Bromides exhibit superior reactivity over chlorides, necessitating iodinated intermediates for less activated positions.

-

Steric effects : The 4-phenyl group slows transmetalation, requiring elevated temperatures (≥80°C).

Alternative Routes and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenylbenzeneboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.

Common Reagents and Conditions:

Palladium Catalyst: Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.

Base: A base such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) is often used to neutralize the acid by-products.

Solvent: Organic solvents like toluene, ethanol, or water are typically employed.

Major Products Formed: The major product of the Suzuki-Miyaura coupling reaction involving this compound is the corresponding biaryl compound, where the aryl groups are linked through a carbon-carbon bond.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

3-Chloro-4-phenylbenzeneboronic acid has been studied for its potential as an anticancer agent. Boronic acids, in general, have shown promise in targeting cancer cells through mechanisms that inhibit proteasome activity, similar to the FDA-approved drug bortezomib. Research indicates that compounds like this compound can enhance the efficacy of existing therapies by overcoming drug resistance mechanisms in cancer cells .

Antibacterial Properties

Recent studies have highlighted the effectiveness of boronic acids against antibiotic-resistant bacteria. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents .

Drug Delivery Systems

The compound's boronate moiety allows it to form reversible covalent bonds with diols, which can be exploited in drug delivery systems. This property enables the design of controlled-release formulations that can improve therapeutic outcomes by targeting specific tissues or cells .

Organic Synthesis Applications

Cross-Coupling Reactions

this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals, demonstrating the compound's utility in synthetic organic chemistry .

Synthesis of Complex Molecules

The compound is also involved in the synthesis of complex organic molecules, including those used in pharmaceuticals. For example, it can be utilized to create muscarinic acetylcholine receptor agonists, which are relevant for treating neurological disorders .

Table 1: Summary of Applications

Case Study: Anticancer Drug Development

A recent study investigated the use of this compound in combination with bortezomib for treating multiple myeloma. The results indicated enhanced efficacy when used together, suggesting that this compound may help mitigate resistance mechanisms associated with bortezomib treatment. The study highlights the importance of boronic acids in developing novel cancer therapies .

Mechanism of Action

The mechanism by which 3-Chloro-4-phenylbenzeneboronic acid exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Molecular Targets and Pathways:

Palladium Catalyst: The palladium catalyst is the key molecular target in the reaction, facilitating the formation of the carbon-carbon bond.

Oxidative Addition: The initial step involves the oxidative addition of the aryl halide to the palladium center.

Transmetalation: The boronic acid transfers the aryl group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogens and Functional Groups

3-Chloro-4-fluorophenylboronic acid (CAS 144432-85-9)

- Molecular Formula : C₆H₅BClFO₂

- Molecular Weight : 174.36 g/mol

- Key Differences: Replaces the phenyl group with a fluorine atom at the 4-position.

3-Chloro-4-formylphenylboronic acid (CID 42614540)

- Molecular Formula : C₇H₆BClO₃

- Molecular Weight : 188.38 g/mol

- Key Differences : A formyl (-CHO) group replaces the phenyl group. The aldehyde functionality introduces reactivity toward nucleophiles (e.g., in condensation reactions), expanding its utility beyond traditional cross-coupling applications .

Substituent Variation: Alkyl and Aryl Groups

3-Chloro-4-methylphenylboronic acid (CAS 175883-63-3)

- Molecular Formula : C₇H₈BClO₂

- Molecular Weight : 174.40 g/mol

- Key Differences: A methyl group replaces the phenyl substituent.

(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid (BD231325)

Substituent Variation: Electron-Withdrawing and Electron-Donating Groups

3-Chloro-4-carboxyphenylboronic acid

- Molecular Formula : C₇H₆BClO₄

- Molecular Weight : 204.38 g/mol

- Key Differences : A carboxylic acid (-COOH) group replaces the phenyl substituent. This increases acidity (pKa ~2–4) and water solubility, making it suitable for aqueous-phase reactions .

3-Chloro-4-isopropoxyphenylboronic acid (CAS 480438-56-0)

Comparison of Commercial Availability and Pricing

Biological Activity

3-Chloro-4-phenylbenzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in drug development, particularly in the fields of oncology and antimicrobial therapy. The unique structural features of boronic acids, including their ability to form reversible covalent bonds with diols, make them valuable tools in biochemical research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H10BClO2

- Molecular Weight : 232.47 g/mol

- CAS Number : 2734323

The presence of the chlorine atom and the phenyl group enhances its reactivity and specificity in biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through reversible covalent bond formation. This interaction is particularly relevant in enzyme inhibition and modulation of protein-ligand interactions. The boronic acid group can interact with hydroxyl groups on carbohydrate-binding proteins, which is crucial for understanding its role in enzymatic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study evaluated several boronic compounds against prostate cancer cells, revealing a significant reduction in cell viability at concentrations as low as 5 µM .

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored extensively. Research indicates that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, demonstrating significant antibacterial activity .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 9 |

Mechanistic Insights into Antimicrobial Action

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For example, certain derivatives have shown high affinity for serine residues within the active sites of these enzymes, effectively restoring antibiotic efficacy against resistant strains .

Case Studies and Research Findings

- Anticancer Effects : A study investigating various boronic compounds found that those with specific structural modifications exhibited enhanced cytotoxicity against prostate cancer cells while maintaining lower toxicity towards healthy cells. This selectivity is crucial for developing safer cancer therapies .

- Antimicrobial Efficacy : In a comparative analysis, several boronic acid derivatives were tested against common pathogens. The results indicated that compounds like this compound not only inhibited bacterial growth but also displayed promising results against fungal strains like Candida albicans and Aspergillus niger.

Q & A

Basic: What are the common synthetic routes for 3-Chloro-4-phenylbenzeneboronic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of arylboronic acids like this compound typically involves Miyaura borylation , where an aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example:

- Step 1: Use 3-chloro-4-phenylbromobenzene as the substrate.

- Step 2: Optimize catalyst system (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (e.g., XPhos) in a solvent like dioxane at 80–100°C .

- Step 3: Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Variables:

- Temperature: Higher temperatures (≥100°C) may improve conversion but risk decomposition.

- Base: Use KOAc or Cs₂CO₃ to stabilize intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- XRD Crystallography: Resolve molecular geometry using SHELXL (e.g., bond angles around boron) .

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) via ESI-MS.

Advanced: How can cross-coupling reactions involving this compound be optimized for high-yield C–C bond formation?

Methodological Answer:

In Suzuki-Miyaura couplings:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (SPhos, XPhos). Higher electron-donating ligands improve turnover .

- Solvent Effects: Use THF/H₂O mixtures for solubility; DMF may enhance stability of boronate intermediates.

- Base Selection: K₂CO₃ or NaHCO₃ minimizes side reactions vs. stronger bases like NaOH .

- Example Protocol:

- Combine 1 eq boronic acid, 1.2 eq aryl halide, 2 eq K₂CO₃, 3 mol% Pd catalyst in THF/H₂O (4:1).

- Heat at 70°C under N₂ for 12–24 h.

Troubleshooting: Low yields may stem from boronic acid hydrolysis—ensure anhydrous conditions or use pinacol ester derivatives .

Advanced: What are the stability challenges of this compound, and how should they be managed experimentally?

Methodological Answer:

- Moisture Sensitivity: Boronic acids hydrolyze to boroxines. Store under inert gas (Ar) at –20°C in sealed vials with desiccant .

- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (typically >150°C).

- Handling: Prepare solutions in anhydrous THF or DCM immediately before use. Avoid prolonged exposure to air .

Advanced: How can impurities or byproducts in synthesized batches be identified and quantified?

Methodological Answer:

- HPLC Analysis:

- LC-MS/MS: Identify dehalogenated byproducts (e.g., phenylbenzeneboronic acid) via fragmentation patterns.

- Quantitative NMR: Use 1,3,5-trimethoxybenzene as an internal standard for purity assessment .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or electronic properties?

Methodological Answer:

- DFT Calculations:

- Solvent Effects: Apply PCM models to simulate polar aprotic solvents (e.g., THF) .

Application Example: Modeling the electron-withdrawing effect of the chlorine substituent on boron’s Lewis acidity .

Advanced: How to resolve contradictions in catalytic efficiency across different studies?

Methodological Answer:

- Design of Experiments (DOE): Systematically vary parameters (catalyst loading, solvent, temperature) to identify dominant factors.

- Control for Moisture: Ensure consistency in solvent dryness; even trace H₂O can hydrolyze boronic acids, skewing results .

- Cross-Validate Characterization: Confirm substrate purity via multiple techniques (e.g., NMR + HPLC) to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.